
2-Chloro-2,3-difluoro-3-phenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,3-difluoro-3-phenyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a phenyl group, two fluorine atoms, and a chlorine atom attached to the epoxide ring, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3-difluoro-3-phenyloxirane typically involves the reaction of a suitable precursor with a halogenating agent. One common method is the reaction of 2,3-difluoro-3-phenyloxirane with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,3-difluoro-3-phenyloxirane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring into diols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include substituted epoxides with various functional groups.
Oxidation: Products include ketones, aldehydes, or carboxylic acids.
Reduction: Products include diols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-2,3-difluoro-3-phenyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,3-difluoro-3-phenyloxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can result in the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and proteins through covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2,3-difluoro-3-methyloxirane
- 2-Chloro-2,3-difluoro-3-ethyloxirane
- 2-Chloro-2,3-difluoro-3-propyloxirane
Uniqueness
2-Chloro-2,3-difluoro-3-phenyloxirane is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties compared to its alkyl-substituted counterparts
Propiedades
Número CAS |
134918-42-6 |
|---|---|
Fórmula molecular |
C8H5ClF2O |
Peso molecular |
190.57 g/mol |
Nombre IUPAC |
2-chloro-2,3-difluoro-3-phenyloxirane |
InChI |
InChI=1S/C8H5ClF2O/c9-8(11)7(10,12-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
QYSDRZUBVNHWLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(O2)(F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)methanol](/img/structure/B14283292.png)
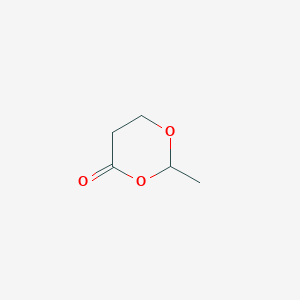

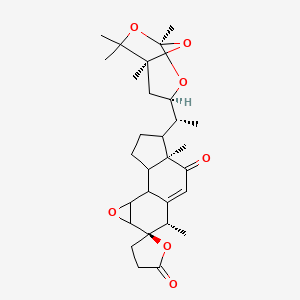

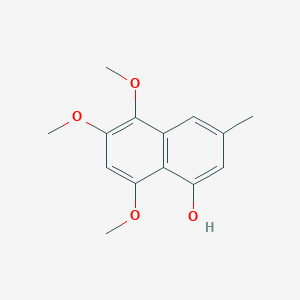
![Cyclohexanone, 3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-hydroxy-, (3R, 5R)](/img/structure/B14283321.png)
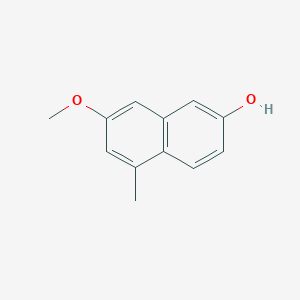

![2,2'-Spirobi[2H-indene]-1,1',3,3'-tetrone](/img/structure/B14283341.png)
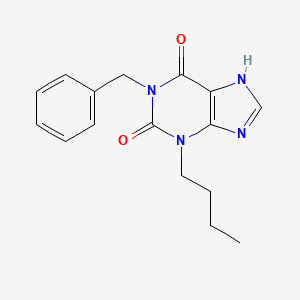

![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)
